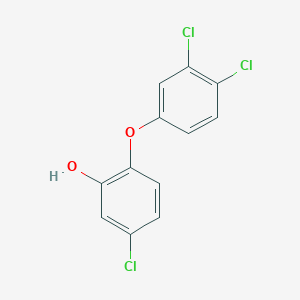
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, also known as Triclosan, is a broad-spectrum antimicrobial agent . It is an aromatic ether that is phenol which is substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group . It is widely used as a preservative and antimicrobial agent in personal care products such as soaps, skin creams, toothpaste, and deodorants .
Molecular Structure Analysis
The molecular structure of Triclosan is C₁₂H₇Cl₃O₂ with a molar mass of 289.5 g/mol . It is an aromatic ether that is phenol which is substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group .Chemical Reactions Analysis
The transformation products of Triclosan may be more persistent and toxic than their parent compound . In a study, three transformation products were identified in sediment samples from Taihu Lake and compared their concentrations with the parent compound Triclosan .Physical And Chemical Properties Analysis
Triclosan is a white solid with a density of 1.49 g/cm³ . Its melting point is 55–57 °C and boiling point is 120 °C . It is lipophilic, suggesting bioaccumulation in fatty tissues .Scientific Research Applications
Environmental Impact and Degradation
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, and its related compounds have been extensively studied for their environmental persistence and toxicity. One significant application of scientific research on this chemical is in the study of its occurrence, toxicity, and degradation in the environment. For instance, research has been undertaken on triclosan (TCS; 5-chloro-2,4-dichlorophenoxy)phenol), a compound with similar structural characteristics, focusing on its widespread use in consumer products and subsequent environmental presence. Studies indicate that TCS is partially eliminated in sewage treatment plants, leading to its detection in various environmental compartments. Due to its high hydrophobicity, TCS accumulates in fatty tissues and has been found in human samples, including urine, breast milk, and serum. The environmental persistence of TCS and its potential transformation into more toxic compounds, such as chlorinated phenols and biphenyl ethers, raise concerns about the ecological impact of such substances (Bedoux et al., 2012).
Role in Food Preservation and Nutraceutical Applications
Another area of research application for phenolic compounds, including phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, is their role as natural antioxidants in food preservation and nutraceuticals. Phenolic compounds, such as chlorogenic acid (CGA), demonstrate various health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. CGA, in particular, has been identified for its potential in treating metabolic syndrome-related disorders, demonstrating anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. The exploration of CGA as both a food additive and a nutraceutical underscores the potential of phenolic compounds to contribute to food preservation and health promotion, highlighting their dual role in enhancing food quality and offering therapeutic benefits (Santana-Gálvez et al., 2017).
Advanced Water Treatment Technologies
The presence of phenolic compounds in wastewater and their toxicity, even at low concentrations, has prompted research into efficient removal methods from water sources. Advanced water treatment technologies have been developed to address the challenge posed by phenolic compounds, including phenol, 5-chloro-2-(3,4-dichlorophenoxy)-. Techniques such as Fenton processes, ozonation, wet air oxidation, and photochemical treatment are evaluated for their efficiency in removing phenolic compounds from wastewater. These methods aim to reduce the chemical and energy inputs required for treatment while addressing the environmental and health concerns associated with phenolic pollutants (Cordova Villegas et al., 2016).
Mechanism of Action
Target of Action
5-Chloro-2-(3,4-dichlorophenoxy)phenol, also known as Triclosan (TCS), is a broad-spectrum lipophilic antibacterial agent . It is widely used in various consumer products . The primary targets of TCS are bacteria and protozoa, where it inhibits the type II fatty acid synthesis enzyme (FAS-II) .
Mode of Action
TCS interacts with its targets by inhibiting the FAS-II enzyme, which is crucial for bacterial and protozoan lipid synthesis . This interaction disrupts the normal functioning of the microorganisms, leading to their death .
Biochemical Pathways
The main biochemical pathway affected by TCS is the fatty acid synthesis pathway in bacteria and protozoa . By inhibiting the FAS-II enzyme, TCS disrupts the production of essential lipids in these organisms, affecting their growth and survival .
Pharmacokinetics
TCS is known for its high hydrophobicity, suggesting its potential for bioaccumulation in fatty tissues . It undergoes glucuronidation and sulphation in animals and humans, regardless of the route of administration .
Result of Action
The inhibition of the FAS-II enzyme by TCS leads to the death of bacteria and protozoa, thereby acting as an effective antibacterial and antiprotozoal agent . It’s also considered an endocrine disruptor and may have potential adverse effects on human health .
Action Environment
Due to its widespread use and bioaccumulative nature, TCS is often detected in environmental and human biological samples . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s known to be biodegradable, photo-unstable, and reactive towards chlorine and ozone . These characteristics can lead to the transformation of TCS into potentially more toxic and persistent compounds in certain environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(3,4-dichlorophenoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNGAWPVLXMWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

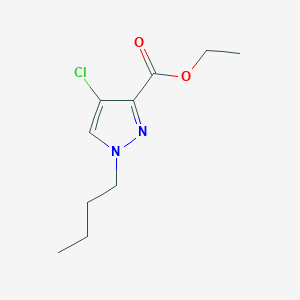
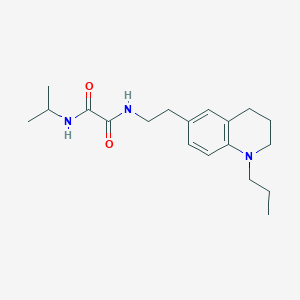
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
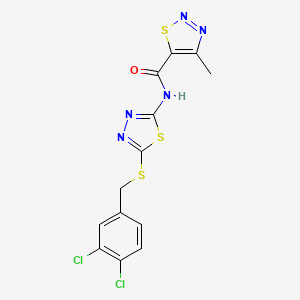
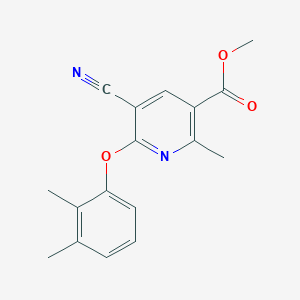
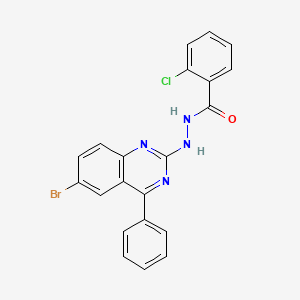
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
amine](/img/structure/B2747452.png)
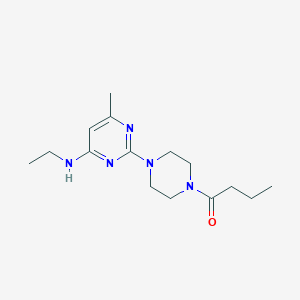
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)
![1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2747458.png)